Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Medical Research .
Comprehensive Summary of the Application: The compound is identified as a modulator of GPR119, a G-protein coupled receptor . This receptor is predominantly expressed in the beta cells of the pancreas and in the K- and L-cells of the intestine . The compound, by acting as a GPR119 modulator, can be used for the prevention and/or treatment of diabetes, obesity, dyslipidemia, and related disorders .
Methods of Application or Experimental Procedures: The compound is used as an active ingredient in pharmaceuticals . It is administered to patients in need, and the dosage would be determined by a medical professional based on the patient’s condition .
Results or Outcomes: In vitro studies have shown that agonists of GPR119, like this compound, mediate the secretion of GLP-1 and insulin via activation of the cAMP pathway in gut and pancreas-derived cell lines . This indicates potential effectiveness in managing conditions like diabetes and obesity .
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone is a chemical compound characterized by its complex structure that combines a furo[3,2-b]pyridine moiety with a tert-butyldimethylsilyloxy group. The molecular formula of this compound is C₁₆H₂₃NO₃Si, and it has a molecular weight of 317.5 g/mol. This compound features a bicyclic structure formed by the fusion of furan and pyridine rings, which is significant in various biological activities and synthetic applications .
Compounds containing the furo[3,2-b]pyridine moiety have been studied for their potential biological activities, including:
The synthesis of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone typically involves several steps:
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone has several potential applications:
Interaction studies involving 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone focus on its binding affinity and activity against biological targets. These studies typically utilize techniques such as:
Such studies help elucidate its potential therapeutic benefits and mechanisms of action .
Several compounds share structural features with 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(2-(tert-butyl(dimethyl)silyl)oxymethyl)furo[3,2-b]pyridine | Similar furo[3,2-b]pyridine core | Lacks ketone functionality |
1-(2-hydroxymethyl-furo[3,2-b]pyridin-6-yl)ethanone | Hydroxymethyl instead of silyloxy group | More reactive without protection |
4-(tert-butyl)furo[3,2-b]pyridine | Contains a tert-butyl group instead | Simpler structure with different reactivity |
The uniqueness of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone lies in its combination of protective silyl and ketone groups which enhance its stability and reactivity compared to other related compounds. This structural diversity allows for tailored interactions in biological systems and synthetic pathways .
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone (CAS 1203499-37-9) is a heterocyclic compound with the molecular formula C₁₆H₂₃NO₃Si and a molecular weight of 305.44 g/mol. Its IUPAC name, 1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone, reflects its structural complexity. The molecule comprises three distinct components:
The SMILES notation CC(=O)C1=CC2=C(C=C(O2)COSi(C)C(C)(C)C)N=C1 encapsulates its connectivity. Key synonyms include 1-(2-(tert-butyldimethylsilyloxymethyl)furo[3,2-b]pyridin-6-yl)ethanone and MFCD13563102, as standardized in PubChem and commercial catalogs.
First reported in chemical literature circa 2010, this compound emerged from advancements in protective group chemistry and heterocyclic synthesis. The tert-butyldimethylsilyl (TBS) group was strategically incorporated to:
Its development aligns with the broader trend of using silyl ethers to stabilize oxygen-containing functionalities in complex heterocycles. The compound’s CAS registration (1203499-37-9) in 2010 marked its entry into synthetic organic chemistry toolkits.
As a furopyridine derivative, this compound occupies a niche in heterocyclic chemistry due to:
Comparative studies highlight its advantages over simpler furopyridines, particularly in reactions requiring orthogonal protecting group strategies.
This compound has become a pivotal intermediate in several domains:
Recent methodological breakthroughs include its use in copper-mediated oxidative cyclizations to construct polycyclic systems and photoredox-catalyzed C–H functionalizations. The TBS group’s stability under acidic conditions (e.g., Grignard reactions) while being cleavable via fluoride sources (e.g., TBAF) makes it indispensable in multi-step syntheses.
Continued in subsequent sections with deeper exploration of synthetic methodologies, spectroscopic characterization, and comparative analyses with related structures.